4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
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Overview
Description
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with phenyl and pyrrolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Huisgen cycloaddition for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield while maintaining the desired product purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Studied for its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: Lacks the 4-methylphenyl group, which may affect its biological activity and electronic properties.
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole: Lacks the pyrrolyl group, which may influence its reactivity and applications.
Uniqueness
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is unique due to the presence of both phenyl and pyrrolyl groups on the triazole ring. This combination of substituents can enhance its biological activity and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-methylphenyl)-1-phenyl-5-pyrrol-1-yltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-15-9-11-16(12-10-15)18-19(22-13-5-6-14-22)23(21-20-18)17-7-3-2-4-8-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUHRDCLIXTDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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